molecular formula C22H44N2PbS4 B1617389 Lead bis(dipentyldithiocarbamate) CAS No. 36501-84-5

Lead bis(dipentyldithiocarbamate)

Cat. No. B1617389
CAS RN: 36501-84-5
M. Wt: 672 g/mol
InChI Key: KDQZPXCKTHKGQM-UHFFFAOYSA-L
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Description



  • Lead bis(dipentyldithiocarbamate) is an inorganic compound with the chemical formula Pb[S2CN(C5H11)2]2 .

  • It appears as a blue-grey lustrous solid and is odourless .

  • It is used in various applications, including the manufacture of storage batteries, ammunition, construction materials, and solders.





  • Synthesis Analysis



    • Dithiocarbamates are synthesized by reacting primary or secondary amines with cold carbon (IV) sulfide in basic media.

    • The synthesis can occur via insertion or replacement reactions.

    • Replacement reactions yield dithiocarbamates of higher purity.





  • Molecular Structure Analysis



    • Lead bis(dipentyldithiocarbamate) has a bidentate coordination mode with zinc ions.

    • The presence of C–S bonds contributes to its structural stability.





  • Chemical Reactions Analysis



    • Lead bis(dipentyldithiocarbamate) can form complex structures .

    • It may undergo oxidation-reduction reactions due to its metal center.





  • Physical And Chemical Properties Analysis



    • Toxicity : Lead bis(dipentyldithiocarbamate) is very toxic and can damage the nervous system, kidneys, and blood.

    • Appearance : Blue-grey lustrous solid.

    • Solubility : Insoluble in water.

    • Combustibility : May form explosive dust-air mixtures.




  • Scientific Research Applications

    Synthesis and Characterization of Lead(II) Dithiocarbamate Complexes

    Lead bis(dithiocarbamate) complexes have been extensively studied for their potential applications in various fields, including materials science and nanotechnology. These complexes serve as single-source precursors for the synthesis of lead sulfide (PbS) nanoparticles, which are of interest for their semiconductor properties and potential applications in photocatalysis and optoelectronics. Sathiyaraj and Thirumaran (2012) synthesized nine lead bis(dithiocarbamate) complexes and characterized them using IR and NMR spectroscopy. These complexes were used to synthesize ethylenediamine-capped PbS nanoparticles, which were further characterized by powder X-ray diffraction (PXRD), scanning electron microscopy (SEM), and other spectroscopic methods (Sathiyaraj & Thirumaran, 2012).

    Photocatalytic Applications

    The photocatalytic properties of PbS nanoparticles derived from lead(II) dithiocarbamate complexes have been explored in the degradation of organic pollutants. For instance, Oluwalana and Ajibade (2020) synthesized bis(phenylpiperazine dithiocarbamato)lead(II) complex and used it to prepare PbS nanoparticles through thermolysis in oleylamine. These nanoparticles demonstrated photocatalytic activity in the degradation of rhodamine B, with significant efficiency and high recyclability properties after multiple uses (Oluwalana & Ajibade, 2020).

    Structural Studies

    The crystal and molecular structures of lead(II) dithiocarbamate complexes have been determined through X-ray diffraction techniques, providing insights into their coordination environments and molecular geometries. These studies are essential for understanding the properties and reactivities of these complexes. For example, the structure of lead(II) diethyldithiocarbamate was determined, showing a monomeric complex molecule with a distorted pyramidal configuration (Iwasaki & Hagihara, 1972).

    Safety And Hazards



    • Carcinogenicity : Suspected of causing cancer.

    • Reproductive Toxicity : May damage fertility and the unborn child.

    • Teratogenicity/Embryotoxicity : May harm the unborn child.

    • Mutagenicity : May cause genetic defects.




  • Future Directions



    • Research should focus on improving the stability, efficiency, and safety of lead bis(dipentyldithiocarbamate) for various applications.

    • Alternative catalysts and synthesis methods should be explored to minimize toxicity.




    Remember that this analysis is based on available information, and further research may provide additional insights. Always follow safety precautions when handling lead compounds. 🌟


    properties

    IUPAC Name

    N,N-dipentylcarbamodithioate;lead(2+)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/2C11H23NS2.Pb/c2*1-3-5-7-9-12(11(13)14)10-8-6-4-2;/h2*3-10H2,1-2H3,(H,13,14);/q;;+2/p-2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KDQZPXCKTHKGQM-UHFFFAOYSA-L
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCN(CCCCC)C(=S)[S-].CCCCCN(CCCCC)C(=S)[S-].[Pb+2]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H44N2PbS4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID801014911
    Record name Lead bis(dipentyldithiocarbamate)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID801014911
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    672 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Lead bis(dipentyldithiocarbamate)

    CAS RN

    36501-84-5
    Record name Bis(dipentyldithiocarbamato)lead
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=36501-84-5
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Lead, bis(N,N-dipentylcarbamodithioato-kappaS,kappaS')-, (T-4)-
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036501845
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Lead, bis(N,N-dipentylcarbamodithioato-.kappa.S,.kappa.S')-, (T-4)-
    Source EPA Chemicals under the TSCA
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    Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
    Record name Lead bis(dipentyldithiocarbamate)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID801014911
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Lead bis(dipentyldithiocarbamate)
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.228
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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